molecular formula C21H15Cl2N3O2 B4729946 methyl 6-(2,4-dichlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

methyl 6-(2,4-dichlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No.: B4729946
M. Wt: 412.3 g/mol
InChI Key: RHZXUKYHMWAMHT-UHFFFAOYSA-N
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Description

Methyl 6-(2,4-dichlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the pyrazolo[3,4-b]pyridine class, which is known for its diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-(2,4-dichlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction , which involves the coupling of boronic acids with halides in the presence of a palladium catalyst. The reaction conditions require careful control of temperature, solvent, and catalyst concentration to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Industrial production also emphasizes the use of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Scientific Research Applications

This compound has found applications in various scientific research fields, including chemistry, biology, medicine, and industry . Its unique structure and reactivity make it a valuable tool in the development of new drugs, materials, and chemical processes.

Chemistry: In synthetic chemistry, this compound serves as a building block for the construction of more complex molecules. Its reactivity with various reagents allows for the creation of diverse chemical libraries for drug discovery.

Biology: The biological activity of this compound has been explored in the context of antiviral, anti-inflammatory, and anticancer properties . Its interaction with biological targets can lead to the development of new therapeutic agents.

Medicine: Potential medical applications include the use of this compound in the treatment of diseases such as cancer, inflammation, and viral infections . Its ability to modulate biological pathways makes it a candidate for drug development.

Industry: In industrial applications, this compound can be used as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals . Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which methyl 6-(2,4-dichlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate exerts its effects involves interaction with molecular targets and pathways . The compound may bind to specific receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

  • Methyl 6-(2,4-dichlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate: is structurally similar to other pyrazolo[3,4-b]pyridine derivatives, which also exhibit diverse biological activities.

  • 3-(2,6-Dichlorophenyl)-5-methyl isoxazole-4-carbonyl chloride: is another compound with a similar chlorophenyl group, but it differs in its isoxazole core.

Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups and its ability to interact with biological targets in a unique manner. This sets it apart from other similar compounds and highlights its potential for diverse applications.

Properties

IUPAC Name

methyl 6-(2,4-dichlorophenyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15Cl2N3O2/c1-12-19-16(21(27)28-2)11-18(15-9-8-13(22)10-17(15)23)24-20(19)26(25-12)14-6-4-3-5-7-14/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHZXUKYHMWAMHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=C(C=C(C=C3)Cl)Cl)C(=O)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 6-(2,4-dichlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
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methyl 6-(2,4-dichlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
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methyl 6-(2,4-dichlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

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